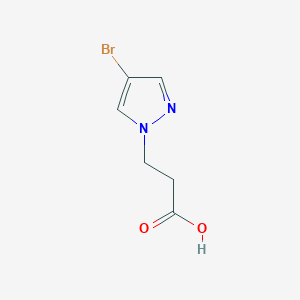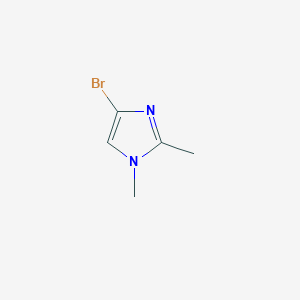
3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
Descripción general
Descripción
3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C6H7BrN2O2 and its molecular weight is 219.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
The compound 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is involved in complex chemical syntheses and structural analysis. Kumarasinghe et al. (2009) synthesized a closely related compound and determined its structure using X-ray crystallography. The substance exhibits intricate hydrogen bonding patterns and unique solvation structures, making it an interesting subject for chemical research and crystallography studies (Kumarasinghe et al., 2009).
Organic Synthesis and Pharmaceutical Applications
The compound is also significant in organic synthesis processes. For instance, Deepa et al. (2012) described the synthesis of pyrazole-1H-4-yl-acrylic acids from pyrazole-1H-4-carbaldehydes. These compounds are crucial intermediates for pharmaceutical and chemical industries, highlighting the importance of this compound in the synthesis of biologically active molecules (Deepa et al., 2012).
Advanced Organic Chemistry and Material Science
In advanced organic chemistry and material science, the synthesis and structural characterization of pyrazole derivatives are crucial. Loh et al. (2013) synthesized pyrazole compounds and characterized their crystal structures, highlighting the importance of precise structural analysis in understanding material properties (Loh et al., 2013).
Antimicrobial Research
Sherkar and Bhandarkar (2015) explored the antimicrobial properties of pyrazole derivatives. Their work contributes to the understanding of how structural variations in molecules like this compound can influence their biological activity, especially in fighting infections (Sherkar & Bhandarkar, 2015).
Mecanismo De Acción
Target of Action
Related compounds, such as pyrazoline derivatives, have been shown to interact with acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s worth noting that related compounds have been shown to inhibit ache, affecting normal nerve pulse transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Related compounds have been shown to affect the cholinergic synapsis in vertebrates, permitting neural pulses’ transmission to post-cholinergic synapsis .
Result of Action
Related compounds have been shown to cause a significant reduction in ache activity .
Análisis Bioquímico
Biochemical Properties
3-(4-bromo-1H-pyrazol-1-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . By inhibiting acetylcholinesterase, this compound can affect neurotransmission and potentially lead to changes in nerve function. Additionally, this compound may interact with other enzymes involved in oxidative stress pathways, influencing the production of reactive oxygen species and affecting cellular redox balance .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting acetylcholinesterase, this compound can alter cholinergic signaling, leading to changes in cellular responses and potentially affecting processes such as muscle contraction and cognitive function . Furthermore, its interaction with oxidative stress pathways can impact the expression of genes involved in antioxidant defense, thereby modulating cellular responses to oxidative damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound may interact with other enzymes involved in oxidative stress pathways, modulating their activity and influencing the production of reactive oxygen species . These interactions can result in changes in gene expression and cellular responses to oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of acetylcholinesterase and prolonged changes in cholinergic signaling . Additionally, its effects on oxidative stress pathways may result in cumulative changes in cellular redox balance and antioxidant defense mechanisms .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit acetylcholinesterase and modulate cholinergic signaling without causing significant adverse effects . At higher doses, this compound may lead to toxic effects, including neurotoxicity and oxidative damage . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of acetylcholinesterase and other target enzymes . It is important to carefully control the dosage to balance the desired biochemical effects with potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and neurotransmission. This compound interacts with enzymes such as acetylcholinesterase and those involved in the production of reactive oxygen species . By inhibiting acetylcholinesterase, this compound affects the metabolism of acetylcholine, leading to changes in cholinergic signaling . Additionally, its interaction with oxidative stress pathways can influence the levels of reactive oxygen species and other metabolites involved in cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and interactions with target biomolecules . For example, the distribution of this compound in the nervous system can influence its effects on cholinergic signaling and oxidative stress pathways .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, its localization to the synaptic cleft is essential for its inhibition of acetylcholinesterase and modulation of cholinergic signaling . Additionally, its presence in mitochondria and other organelles involved in oxidative stress pathways can influence its effects on cellular redox balance and antioxidant defense mechanisms .
Propiedades
IUPAC Name |
3-(4-bromopyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQHYUVPDLMICC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426994 | |
| Record name | 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925146-35-6 | |
| Record name | 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)
![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)










